molecular formula C6H3N5O B13796712 Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine CAS No. 80161-12-2

Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine

Cat. No.: B13796712
CAS No.: 80161-12-2
M. Wt: 161.12 g/mol
InChI Key: LPOHEHUKDXYLPP-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine (CAS 80161-12-2) is a complex fused heterocyclic compound with the molecular formula C6H3N5O and a molecular weight of 161.12 g/mol . This nitrogen- and oxygen-rich scaffold is of significant interest in medicinal chemistry and drug discovery, particularly as a core structure for developing novel bioactive molecules. Compounds based on similar fused triazolo-pyrimidine architectures have been identified as highly potent and selective antagonists for various human adenosine receptor subtypes (such as A3), which are important targets in neuropharmacology and immunology . Furthermore, related isoxazole-fused heterocycles have demonstrated promising immunosuppressive and anti-inflammatory properties in preclinical research, with some analogs shown to suppress the production of pro-inflammatory cytokines like TNFα and enhance cyclooxygenase 2 (COX-2) production in stimulated immune cells . Its structural similarity to purine bases also makes it a valuable scaffold for designing enzyme inhibitors and receptor antagonists. This product is intended for research purposes in chemical synthesis, lead compound optimization, and pharmacological profiling. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

80161-12-2

Molecular Formula

C6H3N5O

Molecular Weight

161.12 g/mol

IUPAC Name

10-oxa-3,4,6,8,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C6H3N5O/c1-4-5-10-8-3-11(5)2-7-6(4)12-9-1/h1-3H

InChI Key

LPOHEHUKDXYLPP-UHFFFAOYSA-N

Canonical SMILES

C1=NOC2=C1C3=NN=CN3C=N2

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Construction

Representative Synthetic Scheme and Data

Step Reagents/Conditions Intermediate/Product Notes
1 2-chloro-3-nitropyridine + ethyl acetoacetate + NaH Pyridylacetoacetic ester In situ formation
2 Nitrosation (e.g., NaNO2, acid) Isonitroso compound Precursor to cyclization
3 K2CO3, MeCN, room temp Isoxazolo[4,5-b]pyridine ester Mild cyclization
4 Protection of formyl group (ethylene glycol) Dioxolane derivative Prevents ring opening
5 Reaction with arylhydrazines Hydrazone intermediates Precursor to rearrangement
6 K2CO3, DMF, 60 °C Triazole-fused pyridines Boulton–Katritzky rearrangement

Table 1. Yields of Hydrazones and Rearranged Triazoles (Selected Examples)

Entry Pyridine Substituent (R) Aryl Group (Ar) Hydrazone Yield (%) Triazole Yield (%)
1 NO₂ Phenyl (C₆H₅) Not isolated 92
2 NO₂ 2,4-Dinitrophenyl 87 No reaction
3 CF₃ Phenyl (C₆H₅) 85 95
4 CF₃ 2-Chlorophenyl 82 91
5 CF₃ 2,4-Dinitrophenyl 71 No reaction
6 Cl Phenyl (C₆H₅) 79 90

Note: Electron-withdrawing substituents on the aryl hydrazone can inhibit the rearrangement step.

Analytical Confirmation

The structures of the synthesized compounds, including Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine and its derivatives, have been confirmed by:

Chemical Reactions Analysis

Alkylation and Aralkylation

The nitrogen-rich structure allows regioselective alkylation at positions 7 and 8 of the triazolo-pyrimidine core:

  • Substituent Introduction : Alkyl/aralkyl chains (e.g., methyl, benzyl) are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For instance, derivatives bearing 3-(N,N-dimethylamino)propyl or morpholinoethyl groups exhibit enhanced bioactivity .

Table 1: Alkylation Reactions of Isoxazolo-Triazolo-Pyrimidine Derivatives

PositionSubstituent IntroducedReagent/ConditionsYield (%)Reference
73-(N,N-Dimethylamino)propylMethylamine/H2O58–65
8BenzylBenzyl chloride/K2CO372

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic substitution:

  • Amination : Reaction with hydrazine hydrate or benzhydrazide at position 5 yields 4-iminopyrazolo[3,4-d]pyrimidin-5-yl amine derivatives (17a , b ) .

  • Thiolation : Mercaptoacetic acid reacts with aldehydes in the presence of p-toluenesulfonic acid (PTSA) to form thiadiazepinone-fused analogs, demonstrating the scaffold’s versatility .

Key Reaction :

Isoxazolo triazolo pyrimidine+R NH2PTSAAmino substituted derivative\text{Isoxazolo triazolo pyrimidine}+\text{R NH}_2\xrightarrow{\text{PTSA}}\text{Amino substituted derivative}

Cyclization and Ring Expansion

The compound undergoes cyclization to form higher-order heterocycles:

  • Triazepine Formation : Reaction with thiocarbohydrazide in ethanol yields pyrazolo[2,3-d]-1,2,4-triazepines, highlighting its role as a precursor for polycyclic systems .

  • Isoxazole Activation : The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides to generate pentacyclic structures .

Catalytic Functionalization

  • PTSA-Catalyzed Reactions : p-Toluenesulfonic acid (PTSA) is critical for domino reactions involving aldehydes and mercapto groups, enabling one-pot syntheses of complex heterocycles (e.g., isoxazolo-thiadiazepinones) .

  • Transition Metal Catalysis : Palladium or iridium catalysts facilitate Suzuki couplings or α-alkylations, introducing aryl/ferrocenyl groups .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • Anticancer Agents : Compounds with 3-(N,N-dimethylamino)propyl substituents show cytotoxicity against colorectal cancer (HT29: CC₅₀ = 58.4 µM), outperforming 5-fluorouracil .

  • Antimicrobial Derivatives : Chloro or nitro groups at position 4 enhance antimicrobial activity, with MIC values ≤8 µg/mL against S. aureus .

Table 2: Bioactive Derivatives and Their Applications

DerivativeSubstituentBioactivity (CC₅₀/MIC)TargetReference
3g 3-(N,N-Dimethylamino)propyl58.4 µMHT29 Cancer
10a 4-NitrobenzylMIC = 8 µg/mLS. aureus

Spectroscopic Characterization

  • IR/NMR : Key bands at 1644–1650 cm⁻¹ (C=O) and δ 7.1–8.4 ppm (aromatic protons) confirm substitution patterns .

  • X-ray Crystallography : Asymmetric unit analyses reveal conjugation effects and intramolecular hydrogen bonds (e.g., O4···N6H: 2.489 Å) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine derivatives have demonstrated notable antibacterial properties. Research indicates that compounds within this class can inhibit the growth of several bacterial strains, making them candidates for developing new antibiotics. The mechanisms of action often involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Antitumor Activity
Recent studies have shown that this compound derivatives exhibit significant antitumor effects. For instance, certain derivatives have been tested against various cancer cell lines and have shown promising cytotoxicity comparable to established chemotherapeutics. The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole and triazole moieties can enhance their anticancer efficacy .

CNS Activity
There is emerging evidence that these compounds may also possess neuroprotective properties. Preliminary studies indicate that some derivatives can modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This opens avenues for further research into their potential use in treating neurodegenerative diseases.

Synthetic Methodologies

Building Blocks in Organic Synthesis
this compound serves as an efficient building block in organic synthesis. Its unique structural features allow it to participate in various reactions such as cycloadditions and condensation reactions. This versatility makes it a valuable intermediate for synthesizing more complex heterocycles .

Functionalization Techniques
The functionalization of this compound has been extensively studied. Techniques such as nucleophilic substitutions and electrophilic additions have been employed to introduce different functional groups onto the core structure. This functionalization is crucial for tailoring the biological activity of the derivatives .

Case Studies and Research Findings

Study Focus Findings
Study 1 Antimicrobial PropertiesIdentified several derivatives with strong antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2 Antitumor ActivityDemonstrated significant cytotoxic effects on colorectal cancer cell lines with specific derivatives outperforming standard treatments.
Study 3 CNS ActivityShowed neuroprotective effects in vitro against oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

  • Structural Difference : Replaces the isoxazole oxygen with sulfur in the thiazole ring.
  • Synthesis : Prepared via cyclocondensation of thioamide intermediates with hydrazine derivatives, as reported in studies on 8-phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one derivatives .
  • Bioactivity: Exhibits moderate to high antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range.
  • Stability : Thiazole rings are less prone to oxidative degradation than isoxazole systems, favoring long-term storage .

Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines

  • Structural Difference : Incorporates an imidazole and thiazine ring instead of isoxazole and triazolo-pyrimidine.
  • Synthesis: Base-induced rearrangements (e.g., KOH in methanol) of functionalized imidazo-thiazino-triazine esters yield these compounds. NMR and X-ray crystallography confirm regioselective formation of the thiazino[2,3-c]triazine system .
  • Bioactivity: Demonstrated antiviral activity against RSV and HBV, with low cytotoxicity in normal fibroblasts (BJ cells) . The imidazole moiety facilitates hydrogen bonding with viral proteases.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Structural Difference : Features a pyrazole ring (two adjacent nitrogen atoms) instead of isoxazole.
  • Synthesis : Hydrazine-mediated cyclization of pyrazolo-pyrimidine precursors, achieving yields >75% under reflux conditions .
  • Bioactivity: Acts as selective A2A adenosine receptor antagonists, with nanomolar binding affinity. The pyrazole ring’s nitrogen-rich structure enhances interactions with purinergic receptors .

[1,2,4]Triazolo[4,3-c][1,3,5,2]triazaphosphinine-5-oxides

  • Structural Difference : Phosphorus-containing heterocycle fused to triazolo-pyrimidine, unlike the purely organic isoxazole analog.
  • Synthesis : Reacting N-alkyl/aryl-amides with N,N-dimethylphosphoramidous chloride yields these derivatives. ³¹P NMR confirms successful phosphorus incorporation .
  • Applications : Explored as high-energy materials due to explosive nitrogen-phosphorus-oxygen frameworks .

Comparative Data Table

Compound Ring System Key Atoms Synthetic Method Bioactivity (Highlight) Stability
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine Isoxazole + triazolo-pyrimidine O, N Not reported in evidence Inferred antiviral/anticancer potential Moderate (oxidative risk)
Thiazolo[4,5-e]triazolo[1,5-c]pyrimidine Thiazole + triazolo-pyrimidine S, N Cyclocondensation Antiproliferative (IC₅₀: 1–10 μM) High
Imidazo[4,5-e]thiazino[2,3-c]triazine Imidazole + thiazine N, S Base-induced rearrangement Anti-RSV (EC₅₀: ~5 μM) Moderate
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Pyrazole + triazolo-pyrimidine N, N Hydrazine cyclization A2A receptor antagonism (Kᵢ: 2–20 nM) High

Key Research Findings

  • Biological Selectivity : Pyrazolo-triazolo-pyrimidines show receptor specificity, while thiazolo derivatives exhibit broader antiproliferative effects. Isoxazole analogs may bridge these profiles .

Biological Activity

Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Synthesis

The compound is characterized by its unique bicyclic structure that integrates both isoxazole and triazole functionalities. The synthesis typically involves multi-step reactions that include cyclization processes with hydrazonyl bromides and various active methylene compounds. For example, the reaction of 5-amino-3-aryl-1-(4-nitrophenyl)pyrazole derivatives with hydrazine hydrate has been noted to yield this compound derivatives effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have demonstrated significant inhibitory effects against various cancer cell lines:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
  • Mechanism of Action : Inhibition of the ERK signaling pathway was observed, leading to reduced phosphorylation levels of ERK1/2 and related proteins. This resulted in induced apoptosis and G2/M phase cell cycle arrest .

The most potent compound from these studies exhibited an IC50 value of approximately 0.53 μM against HCT-116 cells .

Antibacterial and Antifungal Activities

This compound derivatives have also been evaluated for their antibacterial properties. Research indicates that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

  • Activity Against Bacteria : Significant activity was noted against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 μg/mL .
  • Mechanism : The antibacterial action appears to involve inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication .

Research Findings Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValueMechanism
AnticancerMGC-8030.53 μMERK pathway inhibition
AnticancerHCT-1160.24 μMApoptosis induction
AntibacterialBacillus subtilis0.125 μg/mLDNA gyrase inhibition
AntibacterialE. coli64 μg/mLDNA gyrase inhibition

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various this compound derivatives, compound H12 was identified as a leading candidate due to its ability to induce apoptosis in MGC-803 cells. The study concluded that further development could lead to effective anticancer therapies targeting specific signaling pathways in tumor cells .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of synthesized derivatives against resistant strains of bacteria. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial potency compared to standard antibiotics like nalidixic acid .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic annulation. For example, analogous compounds like isoxazolo-pyrimidines are synthesized via cyclocondensation of 3-amino-5-phenyl-4-arylazoisoxazoles with appropriate reagents such as piperazine or diazepane under reflux in dioxane (6 hours) . For triazolo-pyrimidine cores, oxidative coupling using iodine (I₂) catalysis has been reported for similar fused systems, enabling regioselective ring closure . Key intermediates may require sulfonylation (e.g., RSO₂Cl with Et₃N in dioxane at 105–110°C) to stabilize reactive positions .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural characterization relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR can resolve fused ring protons and carbons, with deshielded signals for nitrogen-adjacent atoms (e.g., C-2 and C-8 in triazolo-pyrimidine analogs ).
  • X-ray crystallography : Essential for confirming regiochemistry of fused rings, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
  • HRMS : High-resolution mass spectrometry validates molecular formulas, particularly for intermediates with labile functional groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s reaction path search algorithms use computational workflows to narrow optimal conditions (e.g., solvent polarity, temperature) by analyzing energy barriers and steric effects in fused-ring systems . Machine learning models trained on heterocyclic reaction datasets further accelerate parameter optimization .

Q. How should researchers address contradictory data in biological activity studies of this compound?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For instance, antimicrobial activity in triazolo-pyrimidines varies with electron-withdrawing groups (e.g., Cl or CF₃) at specific positions . To resolve contradictions:

  • Dose-response profiling : Test across multiple concentrations to establish IC₅₀ trends.
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., para-methoxy vs. trifluoromethyl) to isolate activity contributors .
  • Assay standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923) and control compounds (e.g., tetracycline) to minimize variability .

Q. What strategies improve regioselectivity during cyclization steps in Isoxazolo-triazolo-pyrimidine synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

  • Catalytic systems : I₂ catalysis promotes selective oxidative coupling in triazolo-pyrimidines by stabilizing reactive intermediates .
  • Protecting groups : Temporary sulfonyl groups (e.g., tosyl) direct cyclization to less hindered positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electrophilic carbons in fused-ring systems .

Q. How can scalability challenges be addressed in multi-step syntheses of this compound?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate quality during scale-up .
  • Purification : Use hybrid methods like flash chromatography followed by recrystallization to isolate high-purity product .

Q. What analytical approaches identify and quantify by-products in Isoxazolo-triazolo-pyrimidine synthesis?

  • Methodological Answer :

  • HPLC-MS : Detects low-abundance by-products (e.g., regioisomers or dimerization products) with tandem MS fragmentation for structural elucidation .
  • Kinetic studies : Monitor reaction progress to identify time-dependent by-product formation (e.g., over-reduced intermediates in catalytic steps) .
  • Isotopic labeling : ¹⁵N or ¹³C labels trace nitrogen/carbon migration pathways in fused-ring systems .

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